molecular formula C19H19N3O3 B2525428 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 881218-54-8

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2525428
CAS RN: 881218-54-8
M. Wt: 337.379
InChI Key: IADNPXHBWGJGBT-UHFFFAOYSA-N
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Description

The compound "4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" is a synthetic molecule that is part of a broader class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. The structural motif of the 1,2,5-oxadiazole ring fused with a benzamide moiety is a common feature in these molecules, which can be modified with various substituents to enhance their biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of related compounds has been reported to include key steps such as ring closure reactions, reduction reactions, and acylation reactions. These processes yield the final products with good overall yields and are confirmed by spectral techniques such as NMR and mass spectrometry . The synthesis of similar oxadiazole scaffolds involves the transformation of starting materials through several intermediates, including esters, hydrazides, and thioesters, followed by nucleophilic substitution reactions to introduce various electrophiles .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the compound , is characterized by the presence of a 1,2,5-oxadiazole ring attached to a benzamide group. This core structure is often modified with different substituents, such as butoxy and phenyl groups, which can influence the compound's binding affinity and biological activity. The confirmation of the molecular structure is typically achieved through spectral analysis, including NMR and HR-ESI-MS, ensuring the synthesized compounds match the expected structures .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different electrophiles to create a diverse array of compounds . The reactivity of these compounds can be further explored in biological systems, where they may interact with enzymes and other biomolecules, leading to potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological applications. The introduction of different substituents can alter these properties, potentially improving the compound's bioavailability and efficacy. The compounds' biological activities are often assessed through in vitro screening against various enzymes and cell lines, providing insights into their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Process Improvement

The compound 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and related oxadiazole derivatives have been explored for their potential in various scientific fields, primarily focusing on their synthesis, bioactivity, and application in materials science. One study discusses the synthesis and process improvement of similar oxadiazole compounds, highlighting their potential antitumor effects and excellent bioactivities. This process involves key steps such as ring-closing, reduction, and acylation reactions, yielding the product with significant overall yields and confirming its structure through various spectroscopic methods (H. Bin, 2015).

Anticancer Activity

Another aspect of research on these compounds is their anticancer evaluation. Studies have designed and synthesized oxadiazole derivatives, assessing their effectiveness against cancer cell lines. For instance, a series of substituted benzamides were evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activity compared to reference drugs. This suggests the potential of oxadiazole derivatives in developing new anticancer therapies (B. Ravinaik et al., 2021).

Organic Light Emitting Diodes (OLEDs)

In the field of materials science, oxadiazole derivatives have been utilized in the development of green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off. The study involves iridium(III) complexes bearing oxadiazol-substituted amide ligands, showing green emissions and high photoluminescence quantum yields, indicating their effectiveness in improving OLED performance (Fu-Lin Zhang et al., 2016).

Enzyme Inhibition

Research on bi-heterocyclic benzamides synthesized from oxadiazole compounds has shown significant enzyme inhibition properties. These compounds were tested against alkaline phosphatase, displaying potent inhibitory activity. Such findings contribute to the understanding of these compounds' molecular mechanisms and potential therapeutic applications (M. Abbasi et al., 2019).

Herbicidal Activities

The synthesis and evaluation of oxadiazole derivatives for herbicidal activities have also been explored. These studies aim to design compounds with potent herbicidal activity, contributing to agricultural science by providing new options for weed control (W. Bao, 2008).

Future Directions

Oxadiazoles have become important synthons in the development of new drugs . The broad range of chemical and biological properties of oxadiazoles allows these molecules to be utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions for 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-15(10-12-16)19(23)20-18-17(21-25-22-18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADNPXHBWGJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

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